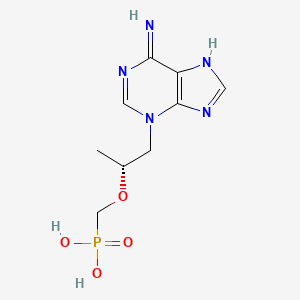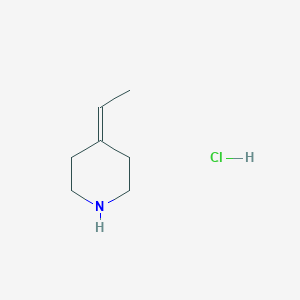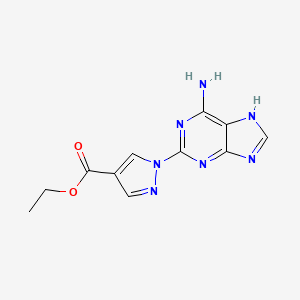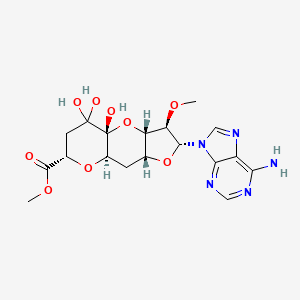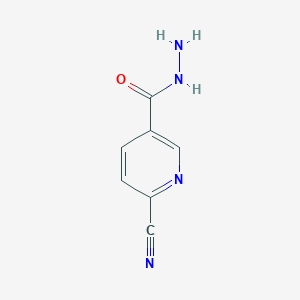
6-Cyanonicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyanonicotinohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cyano group (-CN) attached to the sixth position of a nicotinohydrazide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanonicotinohydrazide typically involves the reaction of 6-cyanonicotinic acid with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 6-cyanonicotinic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
6-Cyanonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted hydrazides and other derivatives.
科学研究应用
6-Cyanonicotinohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Materials Science: It is used in the development of novel materials with unique properties, such as coordination polymers and metal-organic frameworks.
作用机制
The mechanism of action of 6-Cyanonicotinohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and hydrazide moiety play crucial roles in its binding affinity and reactivity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
6-Hydrazinonicotinic Acid Hydrazide: Similar structure but lacks the cyano group.
Nicotinohydrazide: Similar structure but lacks both the cyano group and the specific substitution pattern.
Uniqueness
6-Cyanonicotinohydrazide is unique due to the presence of the cyano group at the sixth position, which imparts distinct chemical and biological properties
属性
分子式 |
C7H6N4O |
|---|---|
分子量 |
162.15 g/mol |
IUPAC 名称 |
6-cyanopyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H6N4O/c8-3-6-2-1-5(4-10-6)7(12)11-9/h1-2,4H,9H2,(H,11,12) |
InChI 键 |
YEESYAYNHPRSML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)NN)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)

![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)

![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
